5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide
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Description
5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and characterization of related pyrazole derivatives, revealing methodologies that could potentially be applied to the synthesis of 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide. For example, a study outlined the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, through a one-pot condensation reaction, providing a basis for understanding the synthetic routes and chemical behavior of similar compounds (Viveka et al., 2016).
Antimicrobial Activity
Several pyrazole derivatives have been investigated for their antimicrobial properties. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives highlighted their potential as antimicrobial agents, suggesting that similar compounds like this compound could also possess such activities (Bhat et al., 2016).
Anticancer Properties
Research into pyrazolopyrimidine derivatives has shown that these compounds can exhibit significant anticancer and anti-5-lipoxygenase activities, suggesting the potential for compounds like this compound to be explored for similar biological effects (Rahmouni et al., 2016).
Antiviral Activity
A study demonstrated the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against avian influenza virus, indicating the potential for related compounds to be developed as antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-16-19(14-24-27(16)18-10-6-3-7-11-18)21(28)25-20(15-26-22-12-13-23-26)17-8-4-2-5-9-17/h2-14,20H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRWSZIXFBFXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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